
1-Fluoro-2-(trifluoroprop-1-YN-1-YL)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-(trifluoroprop-1-YN-1-YL)benzene is a fluorinated aromatic compound with the molecular formula C₉H₄F₄ It is characterized by the presence of a fluoro group and a trifluoropropynyl group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Fluoro-2-(trifluoroprop-1-YN-1-YL)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene and trifluoropropynyl derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired chemical transformations. For example, the use of palladium catalysts and bases like potassium carbonate can be employed to achieve the coupling reaction.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized for maximum efficiency.
Análisis De Reacciones Químicas
1-Fluoro-2-(trifluoroprop-1-YN-1-YL)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Reduction reactions can convert the triple bond to a double or single bond, depending on the reagents used.
Coupling Reactions: The trifluoropropynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex aromatic compounds. Palladium catalysts and copper co-catalysts are commonly used in these reactions.
Aplicaciones Científicas De Investigación
1-Fluoro-2-(trifluoroprop-1-YN-1-YL)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential use in biological imaging and as a probe for studying enzyme activities. The presence of fluorine atoms can improve the compound’s ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. The compound’s fluorinated structure may contribute to improved drug efficacy and metabolic stability.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit enhanced chemical resistance and thermal stability.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-2-(trifluoroprop-1-YN-1-YL)benzene involves its interaction with specific molecular targets. The compound’s fluoro and trifluoropropynyl groups can form strong interactions with enzymes and receptors, influencing their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparación Con Compuestos Similares
1-Fluoro-2-(trifluoroprop-1-YN-1-YL)benzene can be compared with other similar compounds, such as:
1-Fluoro-2-(prop-2-yn-1-yl)benzene: This compound lacks the trifluoromethyl group, which may result in different chemical reactivity and biological activity.
1-Fluoro-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene: The position of the fluoro group on the benzene ring is different, which can influence the compound’s overall properties.
1-Bromo-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene:
Propiedades
Fórmula molecular |
C9H4F4 |
|---|---|
Peso molecular |
188.12 g/mol |
Nombre IUPAC |
1-fluoro-2-(3,3,3-trifluoroprop-1-ynyl)benzene |
InChI |
InChI=1S/C9H4F4/c10-8-4-2-1-3-7(8)5-6-9(11,12)13/h1-4H |
Clave InChI |
NFODMOKUMXUZPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#CC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



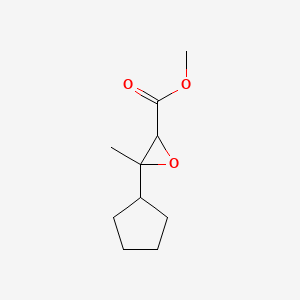
![1-Chloro-4-[(trifluoromethyl)sulfanyl]butane](/img/structure/B13193049.png)
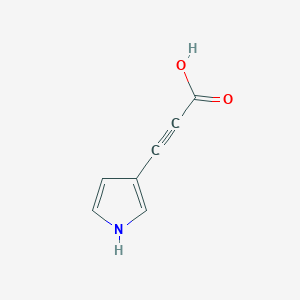
![Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13193078.png)
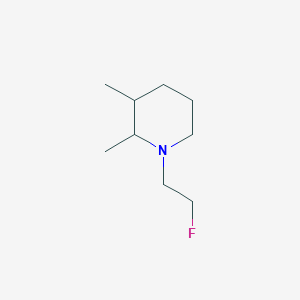
![2-{2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL}-4,5-dihydro-1H-imidazole](/img/structure/B13193100.png)
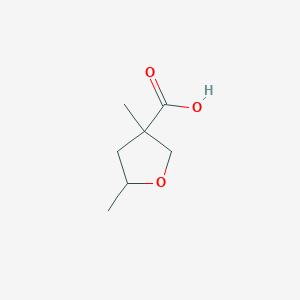

![2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13193115.png)
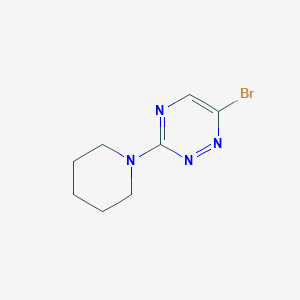
![2-[(3,5-Dimethylphenyl)methyl]oxirane](/img/structure/B13193120.png)
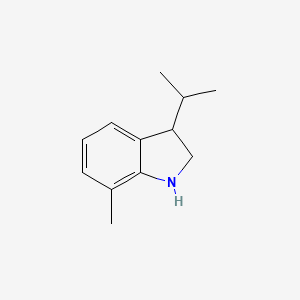
![Methyl 2,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13193124.png)
